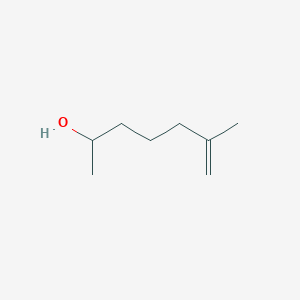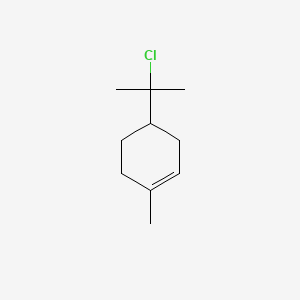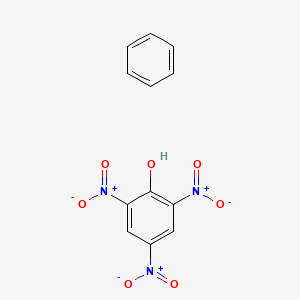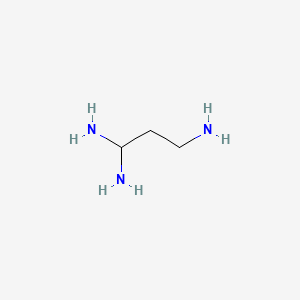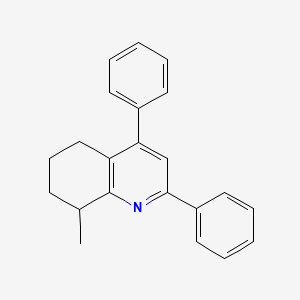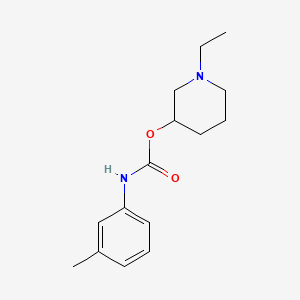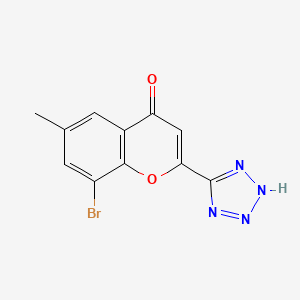![molecular formula C13H15NO6 B14676749 Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate CAS No. 37447-35-1](/img/structure/B14676749.png)
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a propanedioate (malonate) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Malonate Ester: The protected amine is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H₂ gas
Nucleophilic Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Hydrogenolysis: Removal of the Cbz group, yielding the free amine.
Nucleophilic Substitution: Formation of substituted malonates.
Hydrolysis: Formation of the corresponding carboxylic acids.
Applications De Recherche Scientifique
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide derivatives and as a building block in the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate depends on its specific application. In general, the compound acts as a protected amino acid derivative, where the benzyloxycarbonyl group prevents unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester without the amino group.
Benzyl carbamate: Contains the benzyloxycarbonyl-protected amine but lacks the malonate structure.
Diethyl {[(benzyloxy)carbonyl]amino}propanedioate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is unique due to its combination of a protected amino group and a malonate ester, making it a versatile intermediate in organic synthesis. Its dual functionality allows for selective reactions at either the ester or the amino group, providing flexibility in synthetic strategies.
Propriétés
Numéro CAS |
37447-35-1 |
|---|---|
Formule moléculaire |
C13H15NO6 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
dimethyl 2-(phenylmethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-11(15)10(12(16)19-2)14-13(17)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17) |
Clé InChI |
OXYGSELSDZGDRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)



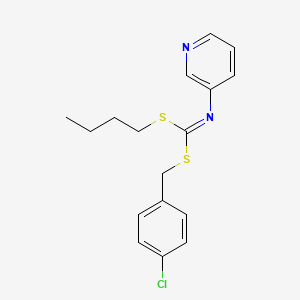
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
